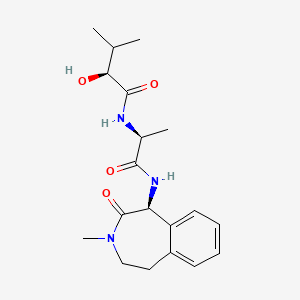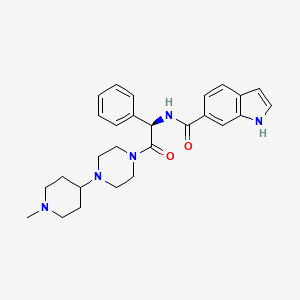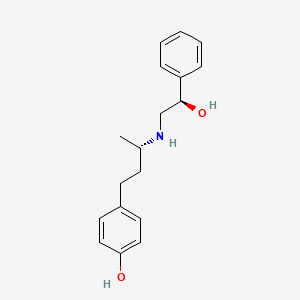
L-Lysine monohydrate
Übersicht
Beschreibung
L-Lysinhydrat ist eine Form der essentiellen Aminosäure L-Lysin, die für die menschliche Gesundheit von entscheidender Bedeutung ist. Es kommt häufig in Proteinen vor und ist essenziell für Wachstum, Gewebsreparatur und die Produktion verschiedener Enzyme und Hormone. Die Hydratform von L-Lysin enthält Wassermoleküle in seiner kristallinen Struktur, was seine Stabilität und Löslichkeit verbessert .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: L-Lysinhydrat kann durch mikrobielle Fermentationsprozesse synthetisiert werden. Die primäre Methode beinhaltet die Fermentation von Zuckerrohrmelasse unter Verwendung von Stämmen von Corynebacterium glutamicum. Dieser Prozess umfasst zwei Stufen: die dynamische Analyse des Fermentationsreaktors und den industriellen Produktionsprozess .
Industrielle Produktionsmethoden: Die industrielle Produktion von L-Lysinhydrat erfolgt typischerweise durch direkte Fermentation. Diese Methode verwendet auxotrophe Mutanten von Corynebacterium glutamicum, denen bestimmte Aminosäuren fehlen, um L-Lysin aus Kohlenhydraten zu produzieren. Der Fermentationsprozess wird durch Rückkopplungshemmungsmechanismen reguliert, um die Ausbeute zu maximieren .
Wissenschaftliche Forschungsanwendungen
L-Lysinhydrat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der Peptidsynthese und als Substrat in enzymatischen Reaktionen verwendet.
Biologie: Essentiell für die Proteinsynthese und den Zellstoffwechsel.
Medizin: Wird in Nahrungsergänzungsmitteln verwendet, um Wachstum und Gewebsreparatur zu fördern.
Industrie: Wird bei der Herstellung von Tierfutter, Lebensmittelzusatzstoffen und Pharmazeutika verwendet.
5. Wirkmechanismus
L-Lysinhydrat entfaltet seine Wirkung durch verschiedene Mechanismen:
Proteinsynthese: Es wird während der Translation in Proteine eingebaut.
Enzymaktivität: Wirkt als Substrat für Enzyme wie L-Lysinoxidase.
Zellstoffwechsel: Beteiligt an der Produktion von Carnitin, das für den Fettsäurestoffwechsel essenziell ist.
Wechselwirkung mit Arginin: Konkurriert mit Arginin um Bindungsstellen, was die Aufnahme von Arginin hemmen und verschiedene Stoffwechselwege beeinflussen kann.
Ähnliche Verbindungen:
L-Arginin: Eine weitere essentielle Aminosäure, die an der Proteinsynthese und dem Zellstoffwechsel beteiligt ist.
L-Histidin: Essentiell für Wachstum und Gewebsreparatur, ähnlich wie L-Lysin.
L-Threonin: Spielt eine Rolle bei der Proteinsynthese und der Immunfunktion.
Vergleich:
L-Lysin vs. L-Histidin: L-Lysin ist stärker an der Gewebsreparatur und dem Wachstum beteiligt, während L-Histidin für die Produktion von Histamin und die Aufrechterhaltung der Myelinscheide wichtig ist.
L-Lysin vs. L-Threonin: L-Lysin ist essentiell für die Proteinsynthese und die Gewebsreparatur, während L-Threonin für die Immunfunktion und die Produktion von Glycin und Serin unerlässlich ist.
L-Lysinhydrat zeichnet sich durch seine einzigartige Rolle in der Proteinsynthese, der Gewebsreparatur und seine potenziellen antiviralen Eigenschaften aus, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.
Wirkmechanismus
Target of Action
L-Lysine monohydrate, also known as L-Lysine hydrate, is an essential α-amino acid . It is believed to exert anxiolytic effects by acting as a partial serotonin receptor 4 antagonist and as a partial benzodiazepine agonist .
Mode of Action
L-Lysine primarily participates in electrostatic interactions in proteins . The ε-amino group of L-Lysine acts as a site for hydrogen binding and a general base in catalysis . It is also involved in posttranslational modifications, such as methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine .
Biochemical Pathways
L-Lysine is a key player in several biochemical pathways. It is a precursor for secondary metabolites, such as β-lactam antibiotics . It also serves as a precursor for the biosynthesis of α-aminoadipic acid . In the fermentative production of L-Lysine, intracellular and extracellular transport systems are critical for the cellular metabolism of L-Lysine or its by-products .
Pharmacokinetics
This compound has a high water solubility of 105.0 mg/mL . This property, along with its strong hydrogen bonding capacity, contributes to its bioavailability. As an essential amino acid, humans cannot synthesize l-lysine, and it must be obtained through dietary intake .
Result of Action
The molecular and cellular effects of L-Lysine’s action are diverse. It is used as a non-animal sourced supplement in cell culture media, a substrate of enzymes such as L-Lysine oxidase, a component of poly-lysine polymers, and a substrate for oxidation and glycation mechanism studies . It also plays a role in the formation of collagen, which contains hydroxylysine derived from L-Lysine by lysyl hydroxylase .
Action Environment
The action, efficacy, and stability of L-Lysine can be influenced by various environmental factors. For instance, in the context of microbial fermentation for L-Lysine production, factors such as the operation mode (either batch or fed batch) and operating conditions of the fermentation reactor can significantly impact the yield and productivity .
Safety and Hazards
Zukünftige Richtungen
L-Lysine plays a key role in a biocatalytic–organocatalytic process reported by Kelsey N. Stewart, Emily G. Hicks, and Dylan W. Domaille at the Colorado School of Mines . They developed a process in which they combined the bacterium Gluconobacter oxidans and lysine as cocatalysts for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes .
Biochemische Analyse
Biochemical Properties
L-Lysine monohydrate is a proteinogenic α-amino acid with the chemical formula C6H14N2O2·H2O. It is known for its role in protein synthesis and its interaction with various enzymes and biomolecules. This compound acts as a substrate for enzymes such as L-lysine oxidase and lysyl hydroxylase. It is also involved in the formation of collagen, where it undergoes hydroxylation to form hydroxylysine, a key component in collagen cross-linking . Additionally, this compound participates in glycation mechanisms and serves as a precursor for carnitine, which is essential for fatty acid metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the uptake of essential mineral nutrients and the production of immune cells, promoting overall health and proper growth . This compound also aids in wound healing and stress relief by supporting the production of hormones and enzymes . Furthermore, it impacts histone modifications, thereby influencing the epigenome and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzymatic activities. It acts as a substrate for L-lysine oxidase, which catalyzes the oxidation of L-lysine to produce hydrogen peroxide and ammonia . This compound also undergoes transamination with α-ketoglutarate to produce acetoacetyl CoA, a key intermediate in the citric acid cycle . Additionally, it participates in post-translational modifications such as methylation and acetylation, which regulate protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is stable under standard conditions, but its stability can be affected by factors such as pH and temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in protein synthesis and enzyme activity . Additionally, the degradation of this compound over time can impact its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that dietary supplementation of this compound can improve muscle protein synthesis and growth performance in animals . Excessive intake of this compound can lead to adverse effects such as gastrointestinal discomfort and altered cholesterol levels . It is important to determine the optimal dosage to avoid toxicity while maximizing the benefits of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the saccharopine pathway and the α-aminoadipate pathway . In the saccharopine pathway, this compound is converted to saccharopine, which is further metabolized to 2-aminoadipic acid and eventually to acetyl-CoA . These pathways are essential for maintaining lysine homeostasis and preventing the toxic effects of excessive free lysine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the small intestine and transported to various tissues via the bloodstream . Within cells, this compound can be localized to different compartments, including the cytoplasm and mitochondria, where it participates in various metabolic processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be found in the cytoplasm, mitochondria, and other organelles, where it plays a role in protein synthesis and metabolic regulation . The acetylation of lysine residues can affect its interaction with cellular membranes and its overall function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Lysine hydrate can be synthesized through microbial fermentation processes. The primary method involves the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum. This process includes two stages: the dynamic analysis of the fermentation reactor and the industrial production process .
Industrial Production Methods: Industrial production of L-Lysine hydrate typically involves direct fermentation. This method employs auxotrophic mutants of Corynebacterium glutamicum, which are deficient in certain amino acids, to produce L-Lysine from carbohydrates. The fermentation process is regulated by feedback inhibition mechanisms to maximize yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-Lysinhydrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: L-Lysin kann zu L-Lysinoxidase oxidiert werden.
Reduktion: Reduktionsreaktionen können L-Lysin in andere Aminosäuren umwandeln.
Substitution: Substitutionsreaktionen können die Aminogruppe oder die Carboxylgruppe von L-Lysin modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Acylchloride, Alkylhalogenide.
Wichtige gebildete Produkte:
Oxidationsprodukte: L-Lysinoxidase.
Reduktionsprodukte: Verschiedene Aminosäuren.
Substitutionsprodukte: Modifizierte Lysinderivate.
Vergleich Mit ähnlichen Verbindungen
L-Arginine: Another essential amino acid involved in protein synthesis and cellular metabolism.
L-Histidine: Essential for growth and tissue repair, similar to L-Lysine.
L-Threonine: Plays a role in protein synthesis and immune function.
Comparison:
L-Lysine vs. L-Arginine: Both are essential amino acids, but L-Lysine is more involved in collagen synthesis and calcium absorption, while L-Arginine is crucial for nitric oxide production and immune function.
L-Lysine vs. L-Histidine: L-Lysine is more involved in tissue repair and growth, whereas L-Histidine is important for the production of histamine and maintaining the myelin sheath.
L-Lysine vs. L-Threonine: L-Lysine is essential for protein synthesis and tissue repair, while L-Threonine is vital for immune function and the production of glycine and serine.
L-Lysine hydrate stands out due to its unique role in protein synthesis, tissue repair, and its potential antiviral properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192769 | |
| Record name | Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39665-12-8, 199926-21-1 | |
| Record name | L-Lysine, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)
![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)
![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)


![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)
![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)



![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)
![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)

